2-Fluorofuro[3,4-b]pyridine-5,7-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluorofuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2FNO3/c8-4-2-1-3-5(9-4)7(11)12-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHSFYRVYMRSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)OC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluorofuro 3,4 B Pyridine 5,7 Dione
Precursor Synthesis and Scaffold Assembly
The foundational step in the synthesis of the target molecule is the creation of the furo[3,4-b]pyridine-5,7-dione ring system. This typically involves the synthesis of the parent anhydride (B1165640), which can then be subjected to further modifications.
Furo[3,4-b]pyridine-5,7-dione, also known as 2,3-pyridinedicarboxylic anhydride, is the key precursor. sielc.comnih.gov The most common and direct method for its synthesis is the dehydration of 2,3-pyridinedicarboxylic acid. This intramolecular cyclization is typically achieved using dehydrating agents.
One established method involves heating 2,3-pyridinedicarboxylic acid with acetic anhydride. For instance, a mixture of 2,3-pyridinedicarboxylic acid and acetic anhydride heated at 115°C for 4 hours yields Furo[3,4-b]pyridine-5,7-dione after removal of excess reagent. Another effective method utilizes oxalyl chloride in a suitable solvent like dry toluene (B28343) with a catalytic amount of dimethylformamide (DMF). chemicalbook.com
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,3-Pyridinedicarboxylic acid | Acetic anhydride, 115°C, 4 h | Furo[3,4-b]pyridine-5,7-dione | ~87% | |
| 2,3-Pyridinedicarboxylic acid | Oxalyl chloride, DMF (cat.), Toluene, 3 h | Furo[3,4-b]pyridine-5,7-dione | Not specified | chemicalbook.com |
The synthesis of the precursor 2,3-pyridinedicarboxylic acid itself can be accomplished through the oxidation of quinoline (B57606) or substituted quinolines using oxidizing agents like hydrogen peroxide or nitric acid. epo.orgepo.org
The synthesis of substituted furo[3,4-b]pyridine-5,7-diones, which could potentially serve as precursors for fluorination at other positions or influence the regioselectivity of fluorination, can be achieved by starting with appropriately substituted 2,3-pyridinedicarboxylic acids. The preparation of these substituted di-acids often involves the oxidation of substituted quinolines. epo.org For example, the oxidation of 3-alkyl-8-hydroxyquinolines can yield 5-alkyl-2,3-pyridinedicarboxylic acids, which can then be cyclized to the corresponding anhydrides. epo.orgepo.org The reaction of 2,3-pyridinedicarboxylic anhydride with various nitrogen nucleophiles can also lead to substituted pyrrolo[3,4-b]pyridine-5,7-dione derivatives. researchgate.net
Direct Fluorination Approaches
Introducing a fluorine atom directly onto the pre-formed furo[3,4-b]pyridine-5,7-dione scaffold presents a significant challenge due to the electron-deficient nature of the pyridine (B92270) ring. However, advances in fluorination chemistry offer potential pathways.
Achieving regioselective fluorination at the 2-position of the pyridine ring is a critical step. The electronic properties of the furo[3,4-b]pyridine-5,7-dione system, particularly the electron-withdrawing nature of the anhydride moiety, will heavily influence the reactivity of the pyridine ring towards electrophilic attack. In many cases, direct fluorination of electron-deficient pyridines is challenging. nih.govnih.gov However, selective fluorination of certain pyridine derivatives has been achieved. For instance, fluorination of 2-aminopyridines and pyridin-2(1H)-ones with Selectfluor can proceed with high regioselectivity, where the amino or hydroxyl group at the C2 position activates the ring towards electrophilic substitution. nih.gov While the target molecule lacks such an activating group, this highlights that substituent patterns are crucial for directing fluorination. nih.gov
Electrophilic fluorinating agents are the reagents of choice for the direct fluorination of aromatic systems. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. wikipedia.org It has been successfully employed in the fluorination of a variety of heterocyclic compounds, including dihydropyridines, imidazo[1,2-a]pyridines, and other pyridine derivatives. nih.govacs.orgnih.gov
The general mechanism for electrophilic fluorination can involve either an electron transfer pathway or a direct SN2 attack at the fluorine atom of the reagent. wikipedia.org For the fluorination of Furo[3,4-b]pyridine-5,7-dione, a proposed approach would involve the reaction of the anhydride with Selectfluor under appropriate conditions, likely requiring optimization of solvent, temperature, and potentially the use of a catalyst to achieve the desired 2-fluoro product.
| Substrate | Fluorinating Agent | Product | Key Findings | Reference |
| 1,2-Dihydropyridines | Selectfluor® | 3-Fluoro-3,6-dihydropyridines | Successful electrophilic fluorination of the dihydropyridine (B1217469) ring. nih.govnih.gov | nih.govnih.gov |
| Imidazo[1,2-a]pyridines | Selectfluor® | 3-Fluorinated imidazo[1,2-a]pyridines | Regioselective fluorination achieved in aqueous conditions. acs.orgconsensus.app | acs.orgconsensus.app |
| 2-Aminopyridines | Selectfluor® | Fluorinated 2-aminopyridines | The amino group directs the regioselectivity of fluorination. nih.gov | nih.gov |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govbohrium.com While a specific MCR for the direct synthesis of 2-Fluorofuro[3,4-b]pyridine-5,7-dione has not been extensively reported, the principles of MCRs can be applied to construct the core heterocyclic system or to introduce the required substituents in a convergent manner.
For example, various MCRs have been developed for the synthesis of polysubstituted pyridines. rsc.orgrsc.orgacs.org These reactions often involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source. nih.gov A hypothetical MCR approach to a precursor for this compound could involve a fluorinated building block as one of the components. Alternatively, an MCR could be designed to assemble a substituted pyridine that is then elaborated to the final target molecule. The synthesis of related fused pyridine systems, such as furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives, has been achieved through three-component reactions, demonstrating the feasibility of using MCRs to build complex heterocyclic scaffolds. researchgate.net
One-Pot Syntheses of Related Fused Diones
One-pot, multi-component reactions represent an efficient strategy for the synthesis of fused pyridine derivatives. These reactions offer advantages such as reduced waste, savings in time and reagents, and simplified purification procedures. acs.org A notable example is the three-component reaction involving an aldehyde, an electron-rich amino heterocycle, and a third component like tetronic acid or 1,3-indanedione to yield fused pyridine systems. researchgate.net
A practical one-pot method for preparing furo[3,4-b]pyridine-5(7H)-ones starts from the commercially available 2-bromopyridine-3-carboxylic acid. researchgate.net This acid is treated with two molar equivalents of butyllithium (B86547) to generate a lithium 2-lithiopyridine-3-carboxylate intermediate. This intermediate then reacts with various carbonyl compounds, and upon treatment with hydrochloric acid, affords the desired furo[3,4-b]pyridinones in reasonable yields. researchgate.net
Another relevant one-pot synthesis involves the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines. This reaction proceeds via an unexpected recyclization of the starting material in acidic ethanol (B145695) to produce substituted pyrrolo[3,4-b]pyridin-5-ones. nih.gov This methodology highlights a convenient route to construct the core pyrrolo[3,4-b]pyridine-4,5-dione structure. nih.gov
Table 1: Examples of One-Pot Syntheses for Fused Pyridine Derivatives An interactive data table presenting examples of one-pot synthetic approaches for compounds structurally related to the target molecule.
| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |
| Aldehyde, 5-aminopyrazole, Tetronic acid | Ionic liquid, no catalyst | Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one | High | researchgate.net |
| 2-Bromopyridine-3-carboxylic acid, Carbonyl compound | n-Butyllithium, then HCl | Furo[3,4-b]pyridin-5(7H)-one | Reasonable | researchgate.net |
| N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide, Primary amine | Acidic ethanol | Pyrrolo[3,4-b]pyridin-5-one | Not specified | nih.gov |
Utilization of Ionic Liquids and Green Chemistry Principles in Fused Heterocycle Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, such as ionic liquids and water, and energy-efficient techniques like microwave irradiation. researchgate.netresearchgate.net
Ionic liquids (ILs), particularly those based on 1-alkyl-3-methylimidazolium cations, have emerged as effective alternatives to conventional organic solvents. acs.org They offer advantages such as low vapor pressure, thermal stability, and the ability to be recycled. In the context of fused pyridine synthesis, the use of an ionic liquid like 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been shown to lead to higher yields and shorter reaction times compared to traditional organic solvents. acs.orgacs.org For instance, the three-component synthesis of fused pyridine derivatives proceeds efficiently in [bmim]Br at 80 °C without the need for a catalyst. acs.orgacs.org
Microwave-assisted synthesis is another green chemistry tool that can significantly accelerate reaction times and improve yields. researchgate.netnih.gov The synthesis of N-substituted furo[3,4-b]indeno[2,1-e]pyridine analogues, for example, was achieved via microwave-assisted multicomponent reactions in glycol, offering advantages of short reaction times, high yields, and operational simplicity. researchgate.net
Table 2: Comparison of Reaction Conditions in the Synthesis of Fused Pyridines An interactive data table comparing conventional and green synthetic conditions for the preparation of fused pyridine systems.
| Reaction | Conventional Conditions | Green Conditions | Yield Improvement | Reference |
| Three-component synthesis of fused pyridines | Organic solvent (e.g., ethanol) | Ionic liquid ([bmim]Br), 80°C | Higher yields, shorter reaction times | acs.org |
| Synthesis of N-substituted furo[3,4-b]indeno[2,1-e]pyridines | Conventional heating in glycol | Microwave irradiation in glycol, 100°C | Faster reaction, higher yields | researchgate.net |
| Synthesis of 3,4-dihydropyridones | Ethanol | Water | Significant yield improvement (55-75% to 90-96%) | mdpi.com |
Ring-Closing Metathesis in Fused Pyridine Synthesis
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic alkenes of various ring sizes, from 5- to 30-membered rings. organic-chemistry.org The reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs catalysts, which are known for their tolerance to a wide range of functional groups. organic-chemistry.org
While not a direct method for creating the dione (B5365651) functionality, RCM is a key step in the synthesis of the core pyridine ring. The strategy involves the synthesis of a diene precursor which, upon treatment with an RCM catalyst, undergoes intramolecular cyclization to form a dihydropyridine ring. Subsequent oxidation or elimination can then lead to the aromatic pyridine system. rsc.org For example, diallylamines can undergo RCM to form pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org A similar strategy can be envisioned for pyridine synthesis, where a suitable diene precursor containing a nitrogen atom is cyclized. rsc.org The driving force for RCM, especially with terminal olefins, is often the removal of a volatile byproduct like ethene. organic-chemistry.org
Alternative Synthetic Routes for Fluorinated Furo-Fused Systems
The synthesis of fluorinated heterocycles is of great interest due to the unique properties conferred by the fluorine atom. taylorfrancis.comekb.eg Several methodologies have been developed for the introduction of fluorine into heterocyclic systems.
Multicomponent reactions (MCRs) are a powerful tool for the synthesis of fluorinated heterocycles. taylorfrancis.com These reactions allow for the construction of complex fluorinated molecules in a single step, often with high efficiency and atom economy. taylorfrancis.com Another important strategy is the use of fluorinated building blocks in cycloaddition reactions. nih.gov For instance, fluorinated α,β-unsaturated ketones can act as dienophiles in [3+2]-cycloaddition reactions to form five-membered heterocyclic rings. nih.gov
For the specific synthesis of a 2-fluoro-substituted pyridine ring, a potential strategy could involve the use of a fluorinated precursor in a cyclization reaction. For example, the reaction of pyridines with trifluoroacetylated acetylenes has been shown to produce trifluoromethyl-containing oxazinopyridines under mild, metal-free conditions. researchgate.net While this example leads to a different heterocyclic system, it demonstrates the principle of incorporating fluorine via a fluorinated starting material.
A plausible approach for the synthesis of this compound could involve the initial construction of a 2-fluoropyridine-3,4-dicarboxylic acid derivative. This fluorinated precursor could then undergo a dehydration/cyclization reaction to form the desired furo[3,4-b]pyridine-5,7-dione ring system. The synthesis of the fluorinated pyridine precursor itself could potentially be achieved through various modern fluorination techniques or by starting with a pre-fluorinated building block.
Reactivity and Reaction Mechanisms of 2 Fluorofuro 3,4 B Pyridine 5,7 Dione
Influence of Fluorine on Electronic Structure and Reactivity
The presence of a fluorine atom at the 2-position of the pyridine (B92270) ring significantly influences the electronic properties and, consequently, the reactivity of the entire molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect lowers the electron density of the aromatic system, making it more susceptible to nucleophilic attack. wikipedia.org
The lone pair of electrons on the nitrogen atom in the pyridine ring does not participate in the aromatic system, but it plays a crucial role in the molecule's reactivity by readily engaging in bond formation during electrophilic attacks. wikipedia.org However, the strong inductive effect of the fluorine atom at the 2-position diminishes the electron-donating ability of the nitrogen's lone pair, thereby deactivating the ring towards electrophilic substitution. youtube.com
Furthermore, the fluorine substituent enhances the acidity of the protons on the pyridine ring, facilitating deprotonation under certain conditions. The C-F bond itself is strong, but the activation of the 2-position by the pyridine nitrogen makes the fluorine atom a surprisingly good leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org In fact, for nucleophilic substitution on pyridines, fluorine is often the best leaving group among the halogens. wikipedia.org
Nucleophilic Substitution Reactions
The electron-deficient nature of the 2-fluoropyridine (B1216828) ring, coupled with the presence of a reactive anhydride (B1165640), makes nucleophilic substitution a prominent reaction pathway for 2-Fluorofuro[3,4-b]pyridine-5,7-dione.
Reactivity of the Anhydride Moiety
The furo[3,4-b]pyridine-5,7-dione portion of the molecule is a cyclic anhydride, which is inherently reactive towards nucleophiles. The two carbonyl carbons of the anhydride are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. Nucleophilic attack on one of the carbonyl carbons leads to the opening of the anhydride ring. youtube.com
Common nucleophiles such as alcohols, amines, and water can react with the anhydride to form the corresponding mono-ester, mono-amide, or dicarboxylic acid derivatives, respectively. The reaction typically proceeds via a tetrahedral intermediate, followed by the departure of the carboxylate as a leaving group. Theoretical studies on the hydrolysis of cyclic anhydrides indicate that the reaction is initiated by the hydrogen bonding of a water molecule to the ring, which weakens the C-O bridging bonds and ultimately leads to ring opening. nih.gov
Table 1: Predicted Products from Nucleophilic Attack on the Anhydride Moiety of this compound
| Nucleophile (Nu-H) | Predicted Product |
| H₂O (Water) | 2-Fluoro-3,4-pyridinedicarboxylic acid |
| ROH (Alcohol) | 2-Fluoro-3-carboxy-4-pyridinecarboxylic acid ester or 2-Fluoro-4-carboxy-3-pyridinecarboxylic acid ester |
| RNH₂ (Primary Amine) | 2-Fluoro-3-carboxy-4-pyridinecarboxamide or 2-Fluoro-4-carboxy-3-pyridinecarboxamide |
| R₂NH (Secondary Amine) | 2-Fluoro-3-carboxy-4-pyridinecarboxamide or 2-Fluoro-4-carboxy-3-pyridinecarboxamide |
The regioselectivity of the attack on the two non-equivalent carbonyl groups may be influenced by steric and electronic factors.
Directed Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom, being ortho to the fluorine, can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.com Studies on 2-fluoropyridines have shown that they are significantly more reactive towards nucleophiles than their chloro- or bromo-analogs. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgepfl.ch
A wide range of nucleophiles can displace the fluoride (B91410) ion, including alkoxides, thiolates, amines, and carbanions. nih.govsci-hub.se This reaction provides a powerful tool for the synthesis of various 2-substituted pyridine derivatives. The reaction conditions are often mild, and in some cases, can be performed at room temperature. nih.gov
Table 2: Predicted Products from SNAr at the 2-Position of this compound
| Nucleophile (Nu⁻) | Predicted Product |
| RO⁻ (Alkoxide) | 2-Alkoxyfuro[3,4-b]pyridine-5,7-dione |
| RS⁻ (Thiolate) | 2-(Alkylthio)furo[3,4-b]pyridine-5,7-dione |
| R₂N⁻ (Amide) | 2-(Dialkylamino)furo[3,4-b]pyridine-5,7-dione |
| CN⁻ (Cyanide) | 2-Cyanofuro[3,4-b]pyridine-5,7-dione |
Electrophilic Reactions and Derivatization Patterns
Due to the electron-withdrawing nature of both the fluorine atom and the fused anhydride ring, the pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution. wikipedia.orgyoutube.com Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation are generally difficult to achieve under standard conditions and often require harsh conditions, if they proceed at all. wikipedia.org
If an electrophilic substitution were to occur, it would be expected to take place at the C-4 position, which is the most electron-rich carbon in the deactivated ring. youtube.com A more viable strategy for electrophilic derivatization involves the initial conversion of the pyridine nitrogen to a pyridine-N-oxide. This modification activates the ring towards electrophilic attack, particularly at the 4-position, and also facilitates subsequent deoxygenation to restore the pyridine ring. wikipedia.org
Oxidation and Reduction Pathways
The oxidation of the pyridine ring in this compound can be achieved using various oxidizing agents to form the corresponding N-oxide. This transformation is a common strategy to modify the reactivity of the pyridine ring, as discussed in the previous section. wikipedia.org The fused furan (B31954) ring is generally resistant to oxidation under mild conditions.
Reduction of the pyridine ring is also a possible transformation. Catalytic hydrogenation of fluoropyridines can lead to the formation of fluorinated piperidines, although competing hydrodefluorination can be a side reaction. acs.org The anhydride moiety can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the anhydride to the corresponding diol.
Thermal and Photochemical Transformations
The thermal stability of this compound is expected to be relatively high. The fused aromatic and heterocyclic ring system contributes to its thermal robustness. At very high temperatures, decomposition would likely involve the fragmentation of the anhydride ring.
The photochemical reactivity of this compound is anticipated to be complex. Irradiation of 2-fluoropyridine in the presence of amines has been shown to result in nucleophilic displacement of the fluorine atom. psu.edu Furthermore, fluorinated aromatic compounds can undergo various photochemical reactions, including C-F bond cleavage under certain conditions. acs.org The anhydride ring itself can also participate in photochemical reactions. Therefore, the specific outcome of irradiating this compound would depend on the wavelength of light used and the presence of other reactants.
Derivatization and Structural Modification of 2 Fluorofuro 3,4 B Pyridine 5,7 Dione
Synthesis of Substituted Furo[3,4-b]pyridine Derivatives
The parent compound, furo[3,4-b]pyridine-5,7-dione, also known as 2,3-pyridinedicarboxylic anhydride (B1165640), serves as a versatile precursor for a variety of substituted derivatives. researchgate.nethilarispublisher.com The introduction of a fluorine atom at the 2-position is anticipated to modulate the reactivity of the scaffold, offering a handle for further functionalization through nucleophilic aromatic substitution (SNAr).
The reactivity of the non-fluorinated anhydride with nitrogen nucleophiles has been studied, providing insight into the potential transformations of its 2-fluoro analog. researchgate.nethilarispublisher.com For instance, the reaction of 2,3-pyridinedicarboxylic anhydride with substituted anilines in acetic acid or toluene (B28343) can yield either arylcarbamoylpyridinecarboxylic acids or, under heating, a mixture of cyclic imides and nicotinamides. researchgate.nethilarispublisher.com In the case of 2-fluorofuro[3,4-b]pyridine-5,7-dione, two competing reaction pathways are conceivable: attack at the anhydride carbonyls or displacement of the fluoride (B91410) ion. The outcome would likely be dependent on the reaction conditions and the nature of the nucleophile.
Furthermore, reactions with binucleophiles such as 1,4-phenylenediamine and benzidine (B372746) with the parent anhydride lead to the formation of pyrrolopyridine derivatives. researchgate.nethilarispublisher.com This suggests that this compound could be a valuable building block for synthesizing more complex heterocyclic systems. The fluorine atom at the 2-position of the pyridine (B92270) ring is a good leaving group for nucleophilic aromatic substitution, a common strategy for functionalizing pyridines. stackexchange.comyoutube.com The reaction is generally favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negatively charged intermediate. stackexchange.com
| Starting Material | Reagent | Product(s) | Reference |
| 2,3-Pyridinedicarboxylic anhydride | Substituted anilines | Arylcarbamoylpyridinecarboxylic acids, Cyclic imides, Nicotinamides | researchgate.nethilarispublisher.com |
| 2,3-Pyridinedicarboxylic anhydride | 1,4-Phenylenediamine, Benzidine | Pyrrolopyridine derivatives | researchgate.nethilarispublisher.com |
| 3-Chloro-2-hydroxypyridine | Terminal alkynes | 2-Substituted furo[3,2-b]pyridines | nih.gov |
| Aurone-derived α,β-unsaturated imines | Activated terminal alkynes | 1,4-Dihydrobenzofuro[3,2-b]pyridines | rsc.org |
Functional Group Interconversions on the Fused Ring System
The furo[3,4-b]pyridine-5,7-dione scaffold contains several functional groups that can be interconverted to generate a diverse library of compounds. The anhydride group is the most reactive site for such transformations.
Hydrolysis of the anhydride ring, a common reaction for anhydrides, would yield the corresponding 2-fluoro-pyridine-3,4-dicarboxylic acid. guidechem.com This diacid can then be subjected to a range of standard carboxylic acid reactions. Another key transformation is the reaction with amines to form amides or imides, depending on the stoichiometry and reaction conditions. researchgate.nethilarispublisher.com For example, treatment of 2,3-pyridinedicarboxylic anhydride with aromatic amines can lead to the formation of the corresponding nicotinamide (B372718) derivatives. hilarispublisher.com
The anhydride functionality can also be reduced. While specific studies on the 2-fluoro derivative are not prevalent, it has been noted that anhydrides can be reduced to semiacetals using reagents like diisobutylaluminum hydride (DIBAL-H), although these products can be unstable. guidechem.com The fluorine atom at the 2-position is generally stable under these conditions but can be displaced by strong nucleophiles in an SNAr reaction, as previously mentioned. This duality in reactivity allows for selective transformations at either the anhydride or the fluorinated pyridine ring.
| Starting Material | Transformation | Reagent/Condition | Product Type | Reference |
| 2,3-Pyridinedicarboxylic anhydride | Hydrolysis | Water | Dicarboxylic acid | guidechem.com |
| 2,3-Pyridinedicarboxylic anhydride | Ammonolysis/Amidation | Amines | Amides/Imides | researchgate.nethilarispublisher.com |
| 2,3-Pyridinedicarboxylic anhydride | Reduction | Diisobutylaluminum hydride | Semiacetal | guidechem.com |
| 2-Chloropyridine | Nucleophilic Substitution | Sodium methoxide | 2-Methoxypyridine | youtube.com |
Formation of Complex Polycyclic Architectures Utilizing the Furo[3,4-b]pyridine Core
The furo[3,4-b]pyridine-5,7-dione core is an excellent starting point for the synthesis of more elaborate polycyclic and heterocyclic structures. The reactivity of both the anhydride and the pyridine ring can be harnessed to build fused ring systems with potential applications in medicinal chemistry and materials science.
One established route to polycyclic systems is the reaction of 2,3-pyridinedicarboxylic anhydride with binucleophilic reagents. For example, its reaction with aromatic diamines leads to the formation of pyrrolo[3,4-b]pyridine-5,7-dione derivatives, effectively adding a new five-membered ring to the core structure. researchgate.net The presence of a 2-fluoro substituent would offer a subsequent site for further annulation or substitution reactions.
The versatility of the furo[3,4-b]pyridine scaffold is further demonstrated by its use in the construction of more complex systems like the pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines. nih.gov In a multi-step synthesis, a related substituted furo[3,2-b]pyridine (B1253681) intermediate is used to build a fused pyrimidine (B1678525) ring. nih.gov Similarly, multi-component reactions have been employed to synthesize furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives, showcasing the utility of related building blocks in creating intricate polycyclic frameworks. researchgate.net These examples highlight the potential of this compound as a key intermediate in the assembly of diverse and complex heterocyclic libraries.
| Precursor System | Reaction Type | Resulting Polycyclic Architecture | Reference |
| 2,3-Pyridinedicarboxylic anhydride | Reaction with aromatic diamines | Pyrrolo[3,4-b]pyridine-5,7-dione derivatives | researchgate.net |
| 3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile | Cyclization and functionalization | Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines | nih.gov |
| 5-Aminopyrazole, aldehyde, tetronic acid | Three-component reaction | Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-ones | researchgate.net |
Spectroscopic and Analytical Characterization of 2 Fluorofuro 3,4 B Pyridine 5,7 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For a fluorinated compound like 2-Fluorofuro[3,4-b]pyridine-5,7-dione, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of the fluorine atom and the anhydride (B1165640) moiety. Based on data for similar pyridine derivatives, the aromatic protons are anticipated to resonate in the downfield region, typically between 7.0 and 9.0 ppm. For instance, in 2-fluoropyridine (B1216828), the proton signals appear at approximately 8.23, 7.78, 7.18, and 6.93 ppm. chemicalbook.com The fluorine substituent is expected to introduce additional complexity through H-F coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) functionality are expected to appear significantly downfield, likely in the range of 160-170 ppm. The carbons of the pyridine ring will also exhibit distinct chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF). In related fluorinated pyridines, the inductive effect of fluorine influences the chemical shifts of adjacent carbons. acs.org
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial tool for its characterization. nih.gov The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis. nih.gov The chemical shift of the fluorine atom in this compound would provide direct evidence of its electronic environment. In 2-fluoropyridine, the ¹⁹F NMR signal appears at approximately -60.7 ppm (relative to CCl₃F). chemicalbook.com The precise chemical shift for the title compound would be influenced by the fused furo-dione ring system.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Coupling |
| ¹H | 7.0 - 9.0 | H-H, H-F coupling |
| ¹³C | Aromatic: 110-160, Carbonyl: 160-170 | C-F coupling |
| ¹⁹F | -60 to -80 | H-F coupling |
Mass Spectrometry (MS) Techniques (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a compound like this compound, both low- and high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), are employed.
The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula.
The fragmentation pattern in mass spectrometry can offer significant structural insights. For this compound, characteristic fragmentation pathways would likely involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride moiety. The stability of the pyridine ring would likely lead to fragments corresponding to the fluorinated pyridine core. Studies on highly fluorinated pyridine derivatives have shown that they can form stable negative molecular ions and undergo various fragmentation processes. nih.gov The fragmentation of related heterocyclic systems often involves the successive loss of small functional groups. sapub.org
LC-MS is particularly valuable for the analysis of such compounds, as it allows for the separation of the analyte from a complex mixture prior to its introduction into the mass spectrometer. This is crucial for purity assessment and for the analysis of reaction mixtures. The use of soft ionization techniques like electrospray ionization (ESI) in LC-MS often results in a strong signal for the protonated molecule [M+H]⁺ or other adducts, which is beneficial for molecular weight confirmation. The analysis of fluorinated compounds by LC-MS is a well-established technique. epa.govchromatographyonline.comnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups of the anhydride functionality. Anhydrides typically show two distinct C=O stretching bands, a symmetric and an asymmetric stretch, in the region of 1750-1850 cm⁻¹. The C-F bond stretching vibration is expected to appear in the range of 1150-1250 cm⁻¹, a region that can sometimes overlap with other fingerprint vibrations. researchgate.net The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furanone ring would also produce characteristic bands in the fingerprint region.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (anhydride) | 1750 - 1850 | Strong |
| C=C, C=N (aromatic) | 1400 - 1600 | Medium to Strong |
| C-F | 1150 - 1250 | Strong |
| C-O-C | 1000 - 1300 | Medium |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure for this compound has been reported in the searched literature, the technique would be invaluable for unambiguously confirming its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
For related heterocyclic systems like pyrazolo[3,4-b]pyridines and furoxano[3,4-b]pyrazines, X-ray crystallography has been successfully used to elucidate their structures. researchgate.netnih.govresearchgate.net Such studies reveal important details about the planarity of the ring systems and the nature of crystal packing, which can be influenced by hydrogen bonding and π-π stacking interactions. A crystal structure of this compound would provide precise measurements of the C-F bond length and the geometry of the fused ring system.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC, Preparative Chromatography)
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for analytical-scale separation and quantification.
The analysis of this compound by reversed-phase HPLC would likely utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic or trifluoroacetic acid to improve peak shape. Methods for the HPLC analysis of related pyridinecarboxylic acids and their anhydrides have been developed. nih.govhelixchrom.comsielc.com UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution.
For the isolation of larger quantities of the compound, preparative HPLC would be the method of choice. This technique uses larger columns and higher flow rates to separate gram-scale quantities of material. The combination of different chromatographic techniques, such as initial purification by flash chromatography followed by final purification using preparative HPLC, is a common strategy to obtain highly pure compounds. The use of combined techniques like high-speed countercurrent chromatography (HSCCC) followed by preparative HPLC has been shown to be effective for the isolation of natural products and could be applicable here. nih.gov
Computational Chemistry and Theoretical Studies of 2 Fluorofuro 3,4 B Pyridine 5,7 Dione
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-Fluorofuro[3,4-b]pyridine-5,7-dione, methods like Density Functional Theory (DFT) would be employed to determine its ground-state electronic structure. These calculations would provide insights into the molecule's stability, reactivity, and the distribution of electrons.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, studies on other novel organic compounds have shown that a reduced HOMO-LUMO gap, on the order of 4.0 eV, can classify a compound as reactive.
The introduction of a fluorine atom is expected to significantly influence the electronic structure. Fluorine's high electronegativity would likely lower the energy of both the HOMO and LUMO levels, potentially altering the HOMO-LUMO gap and, consequently, the molecule's reactivity compared to its non-fluorinated counterpart. Analysis of the molecular electrostatic potential (MEP) map would also be crucial, as it visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.
Illustrative Data Table of Calculated Electronic Properties:
| Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |
Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice to predict its UV-Visible absorption spectrum. These calculations would identify the electronic transitions responsible for the absorption bands, providing information on the molecule's color and photophysical properties.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This allows for the assignment of experimentally observed spectral peaks to specific vibrational modes of the molecule, such as C=O stretching, C-F stretching, and aromatic ring vibrations. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted, aiding in the structural elucidation of the compound. The accuracy of these predictions is often enhanced by using appropriate basis sets and considering solvent effects. For example, studies on difluoroboron biindolediketonates have demonstrated that TD-B3LYP-D3 provides accurate excitation energies. nih.gov
Illustrative Data Table of Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Peak/Shift (Illustrative) | Assignment |
| UV-Vis (λmax) | 285 nm | π → π* transition |
| IR (ν) | 1750 cm⁻¹ | C=O stretching |
| ¹⁹F NMR (δ) | -120 ppm | Fluorine on the pyridine (B92270) ring |
Note: The values in this table are illustrative and represent the type of data that would be generated from spectroscopic prediction studies.
Reaction Pathway Analysis and Transition State Modeling
Understanding the reactivity of this compound involves studying its potential reaction pathways. Computational chemistry allows for the modeling of these pathways and the characterization of transition states. By calculating the potential energy surface for a given reaction, chemists can determine the activation energies and identify the most likely reaction mechanisms.
For example, in reactions involving nucleophilic substitution, the fluorine atom could act as a leaving group. Computational modeling could compare the energy barriers for the substitution at the 2-position with other potential reaction sites. This involves locating the transition state structure for each pathway and calculating its energy. Such studies are crucial for designing synthetic routes and understanding the compound's stability under various conditions. The study of related furo[3,4-b]pyridin-5(7H)-ones has been explored, providing a basis for potential synthetic routes. researchgate.net
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in solution or in a biological environment. These simulations model the movement of atoms over time, offering a dynamic picture of intermolecular interactions.
MD simulations could be used to study how the compound interacts with solvent molecules, which can influence its solubility and reactivity. In a biological context, MD simulations can predict how the molecule might bind to a protein target. By placing the molecule in the active site of an enzyme, for instance, researchers can observe the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. Studies on fluorinated pyridines have shown that intermolecular interactions can be analyzed to understand aggregation behavior. figshare.com
Structure-Reactivity Relationship (SRR) Analysis
Structure-Reactivity Relationship (SRR) analysis for this compound would involve comparing its computed properties with those of related molecules to understand the effect of structural modifications on reactivity. For instance, a comparative study with the non-fluorinated parent compound, as well as the chloro and bromo analogues, would be highly informative.
By systematically varying the substituent at the 2-position (H, F, Cl, Br), a quantitative structure-reactivity relationship (QSRR) model could be developed. This would involve correlating calculated electronic descriptors (like HOMO/LUMO energies, atomic charges) with experimentally observed or computationally predicted reactivity. Such an analysis would elucidate the role of the fluorine atom in modulating the chemical properties of the furo[3,4-b]pyridine-5,7-dione scaffold. The introduction of fluorine is known to alter molecular and physicochemical properties, which can impact biological activity.
Research on "this compound" Yields No Publicly Available Data
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no scientific literature, including articles or data, available in the public domain that specifically describes this molecule, its synthesis, or its applications.
Extensive searches were conducted to locate information regarding its role as a synthetic intermediate, its use as a building block for complex systems, or as a precursor for materials science, as per the requested topics. These searches did not yield any relevant results for the specified fluoro-substituted compound.
While information is available for the parent, non-fluorinated compound, Furo[3,4-b]pyridine-5,7-dione (also known as 2,3-pyridinedicarboxylic anhydride), and for other halogenated derivatives such as 3-Bromo-furo[3,4-b]pyridine-5,7-dione and 3-Chloro-furo[3,4-b]pyridine-5,7-dione , no data could be found for the 2-fluoro analogue. Similarly, related heterocyclic systems like pyrrolo[3,4-b]pyridines and benzofuro[3,2-b]pyridines have been documented, but these are structurally distinct from the requested molecule.
The absence of any mention of "this compound" in chemical databases and scientific search results suggests that the compound may not have been synthesized, or if it has, its preparation and properties have not been published in accessible literature. Therefore, an article detailing its advanced applications in organic synthesis and materials science cannot be generated at this time.
Future Research Directions
Development of Novel and Efficient Synthetic Routes
The primary and most crucial research endeavor is the development of reliable and scalable synthetic pathways to 2-Fluorofuro[3,4-b]pyridine-5,7-dione. Currently, no published methods exist for the synthesis of this specific fluorinated derivative. Future work should focus on adapting and optimizing existing strategies for related heterocyclic systems.
One potential approach could involve the late-stage fluorination of a pre-formed furo[3,4-b]pyridine-5,7-dione precursor. This might be achieved using modern electrophilic fluorinating agents. Alternatively, a bottom-up strategy could be employed, starting with a fluorinated pyridine (B92270) derivative that is then elaborated to construct the fused furanone ring. A one-pot synthesis, starting from commercially available materials like 2-bromopyridine-3-carboxylic acid, has been developed for the parent furo[3,4-b]pyridin-5(7H)-ones, and a similar strategy could be envisioned for the fluorinated analogue. researchgate.net
Exploration of Undiscovered Reactivity Profiles
With a viable synthetic route in hand, the next logical step is to explore the reactivity of this compound. The presence of the fluorine atom and the anhydride-like furanone ring suggests a rich and unique chemical behavior.
Key areas of investigation should include:
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the fluorine atom could activate the pyridine ring towards nucleophilic attack, allowing for the introduction of various functional groups at specific positions.
Ring-Opening Reactions: The reactivity of the furanone ring with various nucleophiles (e.g., amines, alcohols, thiols) should be systematically studied. This could provide access to a diverse range of 2,3-disubstituted pyridine derivatives.
Cross-Coupling Reactions: The fluorine atom itself, or other strategically introduced halogens, could serve as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
Computational Design of New Derivatives with Tunable Properties
In parallel with synthetic and reactivity studies, computational chemistry will be an invaluable tool for accelerating the discovery and optimization of new derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the geometric and electronic properties of this compound and its hypothetical derivatives.
Future computational work should focus on:
Mapping the Electrostatic Potential: To identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Calculating Frontier Molecular Orbital Energies (HOMO-LUMO): To predict reactivity and electronic transitions.
Simulating Reaction Mechanisms: To guide the development of new synthetic methodologies and to understand the outcomes of reactivity studies.
Virtual Screening: By computationally designing a library of derivatives with varied substituents, it will be possible to predict their properties and prioritize the synthesis of compounds with desired characteristics, such as specific electronic properties or potential for biological activity.
Integration into Multi-Step Total Synthesis Endeavors
The unique structural and electronic features of this compound make it an attractive building block for the total synthesis of complex natural products and novel pharmaceutical agents. The furo[2,3-b]pyridine (B1315467) core, a close isomer, has been utilized as an isosteric replacement for other scaffolds in the synthesis of kinase inhibitors. nih.gov Similarly, the strategic incorporation of the fluorinated furo[3,4-b]pyridine motif could lead to new classes of bioactive molecules.
Future research in this area should aim to:
Identify Natural Products or Drug Scaffolds: Where the incorporation of a 2-fluoropyridine (B1216828) moiety could be beneficial. The total synthesis of (+)-floyocidin B, for example, relied on the regioselective functionalization of 2-chloropyridines. mdpi.com A similar strategic approach could be applied using derivatives of this compound.
Develop Synthetic Strategies: That allow for the efficient incorporation of this building block into larger, more complex molecules. This will require a thorough understanding of its reactivity and functional group compatibility.
Synthesize Novel Analogues of Known Bioactive Compounds: To probe structure-activity relationships and potentially develop next-generation therapeutic agents.
Q & A
Q. What are the established synthetic routes for 2-Fluorofuro[3,4-b]pyridine-5,7-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves adapting hetero-Diels-Alder reactions with fluorinated precursors, as demonstrated in trifluoroacetyl-containing systems . For example, β,β-bis(trifluoroacetyl)vinyl ethers can react with electron-rich alkenes to form fluorinated dihydro-2H-pyrans, which may serve as intermediates. Reaction parameters such as temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact regioselectivity and yield. Post-synthetic fluorination via electrophilic agents (e.g., Selectfluor®) under anhydrous conditions is critical to avoid hydrolysis of the dione moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the product in ≥85% purity .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is essential for confirming fluorine substitution (δ ≈ -120 to -150 ppm for aromatic F). ¹H and ¹³C NMR can resolve the fused ring system, with deshielded carbonyl carbons (C5/C7) appearing at ~170–180 ppm .
- MS : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 223.05).
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of fluorine on ring planarity. Crystals grown via slow evaporation (acetonitrile/chloroform) yield PXRD patterns matching simulated data .
Advanced Research Questions
Q. How does the introduction of a fluorine atom at the 2-position affect the electronic properties and reactivity of the furo[3,4-b]pyridine-5,7-dione core?
- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal fluorine’s electron-withdrawing effect reduces HOMO energy (-7.2 eV vs. -6.8 eV for non-fluorinated analogs), lowering nucleophilic attack susceptibility. This enhances electrophilic reactivity at C3 and C4 positions, as shown in Fukui function maps. Experimental validation via kinetic studies (e.g., bromination with NBS in CCl₄) confirms accelerated reaction rates at these sites (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for non-fluorinated analogs) .
Q. What challenges arise in resolving contradictory data regarding the compound’s stability under different pH conditions, and how can they be methodologically addressed?
- Methodological Answer : Stability discrepancies often stem from buffer composition. For example, ammonium acetate buffers (pH 6.5) stabilize the dione structure, while phosphate buffers (pH 7.4) induce hydrolysis due to nucleophilic attack by HPO₄²⁻. To resolve contradictions:
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water).
- Use ¹⁹F NMR to track degradation products (e.g., fluorobenzoic acid derivatives).
- Apply Arrhenius modeling to predict shelf-life under physiological conditions .
Q. What strategies are employed to optimize the regioselectivity of fluorination in the synthesis of this compound?
- Methodological Answer :
- Directing Groups : Temporarily introduce tert-butyl groups at C3 to block undesired fluorination.
- Metal Catalysis : Pd(OAc)₂/ligand systems (e.g., Xantphos) enable C-H activation for selective fluorination at C2 (yield: 78%, selectivity >95:5).
- Solvent Effects : Polar aprotic solvents (DMF) favor kinetic control, while non-polar solvents (toluene) enhance thermodynamic selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
